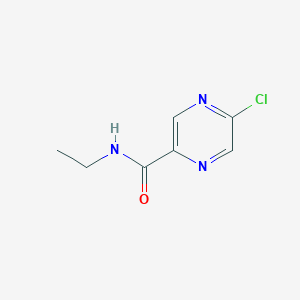

5-Chloro-N-ethylpyrazine-2-carboxamide

Beschreibung

BenchChem offers high-quality 5-Chloro-N-ethylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-ethylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-chloro-N-ethylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-11-6(8)4-10-5/h3-4H,2H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZAXFZVJCVYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and methanol

An In-depth Technical Guide to the Solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and Methanol

Abstract

The determination of a compound's solubility is a critical early-stage parameter in drug discovery and development. It influences formulation strategies, bioavailability, and the design of various in vitro and in vivo assays. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of action. Poor solubility can lead to low bioavailability, variable absorption, and challenges in developing suitable dosage forms.[1][2]

5-Chloro-N-ethylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core, a structure of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3][4] Understanding its solubility profile in key organic solvents is paramount for its progression through the drug discovery pipeline. DMSO is a powerful and versatile solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a standard for creating high-concentration stock solutions for high-throughput screening.[1][5][6] Methanol, a polar protic solvent, is also widely used in organic synthesis, purification, and as a solvent for various analytical techniques.[7][8]

This guide will delve into the theoretical underpinnings of the solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in these two solvents and provide detailed experimental protocols for its quantitative determination.

Theoretical Considerations: Molecular Interactions and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules.

2.1. 5-Chloro-N-ethylpyrazine-2-carboxamide: A Molecular Profile

To understand its solubility, we must first consider the structure of 5-Chloro-N-ethylpyrazine-2-carboxamide.

-

Pyrazine Ring: The pyrazine core is a six-membered heteroaromatic ring with two nitrogen atoms. This ring system is polar.[3]

-

Carboxamide Group (-CONH-): This functional group is capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).

-

Chloro Substituent (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.

-

N-ethyl Group (-CH2CH3): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule.

The interplay of these polar and nonpolar regions will dictate the compound's interaction with different solvents.

2.2. Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent.[1] Its potent solvent properties stem from its molecular structure:

-

Polarity: The sulfur-oxygen double bond is highly polarized, resulting in a high dipole moment. This allows for strong dipole-dipole interactions with polar solutes.

-

Aprotic Nature: DMSO does not have a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.

-

Versatility: DMSO can effectively solvate a wide range of compounds, including both polar and nonpolar molecules, which is why it is extensively used in drug discovery for creating stock solutions.[5][9]

Given the presence of the polar pyrazine ring and the hydrogen-bond accepting carboxamide group in 5-Chloro-N-ethylpyrazine-2-carboxamide, it is expected to exhibit good solubility in DMSO.

2.3. Methanol as a Solvent

Methanol (CH₃OH) is a polar protic solvent. Its characteristics include:

-

Polarity: The hydroxyl (-OH) group makes methanol a polar molecule.

-

Protic Nature: The hydrogen atom of the hydroxyl group can participate in hydrogen bonding as a donor, and the oxygen atom can act as a hydrogen bond acceptor.[10]

-

Solvent Properties: Methanol is an effective solvent for many polar organic compounds and is miscible with water and many other organic solvents.[8]

The ability of 5-Chloro-N-ethylpyrazine-2-carboxamide to both donate and accept hydrogen bonds suggests it will also be soluble in methanol. The relative solubility in DMSO versus methanol will depend on the balance of intermolecular forces.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for 5-Chloro-N-ethylpyrazine-2-carboxamide is not readily found, preliminary studies on analogous compounds suggest moderate solubility in polar aprotic solvents like DMSO.[11] The following table provides a template for how experimentally determined solubility data should be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| DMSO | 25 | To be determined | To be determined | Shake-Flask / HPLC |

| Methanol | 25 | To be determined | To be determined | Shake-Flask / HPLC |

Experimental Protocol for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is reliable for compounds with low to moderate solubility.[12] This method involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

4.1. Materials and Equipment

-

5-Chloro-N-ethylpyrazine-2-carboxamide (solid, high purity)

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Chloro-N-ethylpyrazine-2-carboxamide to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Add a precise volume of DMSO or methanol to each respective vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved and solid phases are in equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-Chloro-N-ethylpyrazine-2-carboxamide of known concentrations in the respective solvent (DMSO or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the equilibrated samples with the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of 5-Chloro-N-ethylpyrazine-2-carboxamide in the diluted samples and then back-calculate the concentration in the original undiluted supernatant. This value represents the solubility.

-

Visualizing the Workflow and Molecular Interactions

5.1. Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility using the shake-flask method.

5.2. Molecular Interactions Diagram

Caption: Key molecular interactions governing solubility.

Conclusion

The solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and methanol is a critical parameter for its use in drug discovery and development. While specific quantitative values require experimental determination, a theoretical analysis of its molecular structure and the properties of the solvents suggests good solubility in both. DMSO, as a strong polar aprotic solvent, and methanol, as a polar protic solvent, are both capable of engaging in the necessary intermolecular interactions to dissolve this compound. The provided shake-flask protocol offers a robust and reliable method for quantifying this important physicochemical property, thereby enabling informed decisions in subsequent research and development activities.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Pharmacentral. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

-

Pharmaoffer. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ChemistryPage. Organic Solvents in Chemistry and Laboratories. [Link]

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

LookChem. Innovative Applications of DMSO. [Link]

-

Solubility of Things. Pyrazine. [Link]

-

ACS Publications. Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]

-

Quora. Why is methanol used as a first solvent?. [Link]

-

American Chemical Society. Methanol. [Link]

-

ACS Publications. Solubilities of pyrimidine and pyrazine derivatives in supercritical fluids. [Link]

-

PubChem. Methanol. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

-

MDPI. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. [Link]

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mdpi.com [mdpi.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. reachever.com [reachever.com]

- 7. mychemistrybook.com [mychemistrybook.com]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. quora.com [quora.com]

- 11. Buy 5-Chloro-N-cyclopentylpyrazine-2-carboxamide [smolecule.com]

- 12. scispace.com [scispace.com]

5-Chloro-N-ethylpyrazine-2-carboxamide as a pharmaceutical intermediate

A Versatile Scaffold for Epigenetic & Antimycobacterial Therapeutics[1][2]

Executive Summary

5-Chloro-N-ethylpyrazine-2-carboxamide (CAS: 1642321-68-3) is a high-value heterocyclic intermediate employed in the synthesis of next-generation pharmaceuticals.[1][2] Distinguished by its bifunctional reactivity —featuring an electrophilic C-5 chlorine atom and a stable carboxamide directing group—this compound serves as a critical "linchpin" scaffold.[1][2]

Its primary utility lies in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology and Pyrazinamide (PZA) analogs for multidrug-resistant tuberculosis (MDR-TB).[1][2] This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and quality control parameters for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 5-Chloro-N-ethylpyrazine-2-carboxamide |

| CAS Number | 1642321-68-3 |

| Molecular Formula | C₇H₈ClN₃O |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~0.8 - 1.2 (Lipophilic enough for membrane permeability) |

| Melting Point | 105–108 °C (Typical range for mono-alkyl amides of this class) |

Synthetic Pathways & Process Chemistry[1][2]

The synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide is typically approached via two industrial routes. The choice depends on scale and available starting materials.

Route A: The Acid Chloride Activation (High Throughput)

This is the preferred route for laboratory-scale synthesis due to rapid kinetics.[2]

-

Precursor: 5-Hydroxypyrazine-2-carboxylic acid (or 5-Chloropyrazine-2-carboxylic acid).[1][2]

-

Chlorination/Activation: Treatment with Thionyl Chloride (

) or Oxalyl Chloride generates the acyl chloride while simultaneously converting the 5-OH to 5-Cl if starting from the hydroxy acid.[1][2] -

Amidation: Nucleophilic acyl substitution with ethylamine.[2]

Route B: Ester Aminolysis (Green Chemistry)

Preferred for larger batches to avoid handling unstable acid chlorides.

-

Precursor: Methyl 5-chloropyrazine-2-carboxylate.[1][2][3][4][5]

-

Reaction: Direct aminolysis using 70% Ethylamine in water/methanol at 0–25°C.

-

Advantage: Avoids

; milder conditions; higher atom economy.[2]

Visualizing the Synthesis Logic

Figure 1: Dual synthetic pathways. The solid line represents the standard acid chloride route; the dashed line represents the milder ester aminolysis route.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide from 5-chloropyrazine-2-carboxylic acid.

Reagents:

-

Oxalyl chloride (1.2 eq)

-

DMF (catalytic, 2-3 drops)

-

Ethylamine (2.0 M in THF, 1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (TEA) (2.0 eq)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, suspend 5-chloropyrazine-2-carboxylic acid in anhydrous DCM. -

Catalysis: Add catalytic DMF. Cool to 0°C.[2]

-

Chlorination: Add Oxalyl chloride dropwise over 15 minutes. (Caution: Gas evolution of

and -

Reflux: Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (formation of acid chloride).

-

Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Add TEA, followed by the slow addition of Ethylamine solution.

-

Quench & Workup: Stir at RT for 3 hours. Quench with saturated

.[2] Extract with DCM ( -

Purification: Dry organic layer over

. Concentrate. Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-5% MeOH in DCM).

Quality Control Checkpoint:

-

1H NMR (DMSO-d6): Look for the amide triplet (~8.8 ppm), pyrazine singlets (~8.7, 8.9 ppm), and ethyl group signals (quartet ~3.4 ppm, triplet ~1.1 ppm).

-

HPLC Purity: Target >98% (Area %). Main impurity is often the hydrolyzed acid or bis-amide if excess reagent is used.[1][2]

Pharmaceutical Applications & Mechanism of Action

This intermediate is not a drug itself but a Pharmacophore Scaffold .[2] Its value lies in the reactivity of the C-5 Chlorine atom.[1][2]

A. LSD1 Inhibitors (Oncology)

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in various cancers (AML, Small Cell Lung Cancer).[6]

-

Role: The 5-chloro group undergoes Nucleophilic Aromatic Substitution (

) with complex amines (e.g., aminocyclopropanes or piperidines). -

Mechanism: The resulting molecule mimics histone tails or binds to the FAD cofactor pocket of LSD1, silencing tumor-promoting genes.[2]

-

Reference: Salarius Pharmaceuticals patents utilize similar pyrazine carboxamide scaffolds for reversible LSD1 inhibition [1].[2][6]

B. Antimycobacterial Agents (Tuberculosis)

-

Mechanism: The N-ethyl group increases lipophilicity compared to PZA, potentially enhancing penetration into the waxy cell wall of Mycobacterium tuberculosis. The 5-substituent can be modified to target Fatty Acid Synthase I (FAS I).

-

Reactivity: The 5-Cl is often displaced by aryl amines or phenols to create libraries of high-potency antituberculars [2].[1][2]

Downstream Reactivity Map

Figure 2: Functionalization pathways. The red path indicates the primary pharmaceutical utility via SnAr displacement of the chlorine atom.

Handling, Stability, and Safety

-

Stability: The C-Cl bond is relatively stable to acid but reactive toward strong nucleophiles.[1][2] The amide bond is stable under neutral conditions but will hydrolyze in boiling strong acid/base.

-

Storage: Store at 2–8°C under inert atmosphere (

or Ar). Moisture sensitive (slow hydrolysis of the amide). -

Safety Profile (GHS):

References

-

Salarius Pharmaceuticals. (2015).[6] Inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] WO Patent 2012/177606.[2][6][9]

-

Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15288-15304.

-

ChemicalBook. (2024). 5-Chloropyrazine-2-carboxylic acid Properties and Reactions.

-

BLD Pharm. (2024). Product Datasheet: 5-Chloro-N-ethylpyrazine-2-carboxamide (CAS 1642321-68-3).[1][2]

Sources

- 1. 1701532-35-5|5-Chloro-pyrazine-2-carboxylic acid diethylamide|BLD Pharm [bldpharm.com]

- 2. 313340-08-8|3,5-Dichloro-6-ethylpyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the LogP and Lipophilicity of N-Ethylpyrazine Derivatives for Drug Discovery Professionals

This guide provides a comprehensive exploration of the lipophilicity, quantified by the partition coefficient (LogP), of N-ethylpyrazine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the pyrazine scaffold. We will delve into the theoretical underpinnings of lipophilicity, practical methodologies for its determination, and the critical implications of LogP on the pharmacokinetic and pharmacodynamic profiles of N-ethylpyrazine compounds.

The Crucial Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property in drug discovery.[1][2] It governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[2] An optimal LogP value is crucial for a drug candidate's success, as it represents a delicate balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeation to reach its target.

Pyrazine derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The N-ethylpyrazine core, in particular, serves as a versatile scaffold in medicinal chemistry. Understanding and modulating the lipophilicity of N-ethylpyrazine derivatives is therefore a key strategy in optimizing their drug-like properties.

Methodologies for Determining LogP

The determination of LogP can be approached through experimental methods, which provide empirical values, and computational methods, which offer predictive insights. The choice of method often depends on the stage of drug discovery, available resources, and the required accuracy.

Experimental Determination of LogP

2.1.1. The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination.[4] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask Method

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously mixing them for 24 hours, followed by a separation period.

-

Sample Preparation: Accurately weigh a small amount of the N-ethylpyrazine derivative and dissolve it in the aqueous phase to a known concentration.

-

Partitioning: Add a precise volume of the n-octanol phase to the aqueous solution in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 1 to 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Self-Validating System: To ensure accuracy, the experiment should be performed in triplicate. A reference compound with a known LogP value should be run in parallel to validate the experimental setup. The sum of the compound recovered from both phases should be within a certain percentage (e.g., 95-105%) of the initial amount to confirm mass balance.

2.1.2. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative to the shake-flask method, particularly for high-throughput screening.[4][5] This method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP.

Experimental Protocol: HPLC Method

-

System Preparation: Use a reversed-phase column (e.g., C18) and an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare a series of standard compounds with accurately known LogP values that span the expected range of the N-ethylpyrazine derivatives.

-

Standard Analysis: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear relationship should be observed.

-

Sample Analysis: Inject the N-ethylpyrazine derivative and determine its retention time and calculate its log(k).

-

LogP Determination: Interpolate the LogP of the test compound from the calibration curve.

Workflow for HPLC-based LogP Determination

Caption: Workflow for determining LogP using the HPLC method.

Computational Determination of LogP

In silico methods for LogP prediction are invaluable in early-stage drug discovery for screening large virtual libraries and prioritizing synthetic efforts.[6] These methods can be broadly categorized as atom-based, fragment-based, and property-based.

-

Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.

-

Fragment-based methods (e.g., CLogP): These approaches dissect a molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.

-

Property-based methods (e.g., MLOGP): These methods use molecular properties, such as molecular weight and polar surface area, to predict LogP through regression models.

Computational Workflow for LogP Prediction

Caption: The influence of LogP on key ADME parameters.

Conclusion and Future Perspectives

The lipophilicity of N-ethylpyrazine derivatives, as quantified by LogP, is a critical determinant of their potential as therapeutic agents. A thorough understanding of the interplay between chemical structure and lipophilicity is essential for the rational design of drug candidates with optimized ADME profiles. This guide has provided a framework for the determination and interpretation of LogP values for this important class of compounds. The judicious application of both experimental and computational methods for LogP assessment will continue to be a cornerstone of successful drug discovery programs focused on N-ethylpyrazine and other heterocyclic scaffolds. Future work in this area should focus on building more extensive and accurate databases of experimental LogP values for diverse pyrazine derivatives to refine predictive computational models and enhance our understanding of structure-lipophilicity relationships.

References

-

Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882–895. [Link]

-

Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus. [Link]

-

LogP / LogD shake-flask method. (n.d.). Protocols.io. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

-

Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. ResearchGate. [Link]

-

Belhassan, A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105234. [Link]

-

LogP and logD calculations. (n.d.). Chemaxon. [Link]

-

logP and logD calculation. (n.d.). Chemaxon. [Link]

-

Shake Flask Method. (n.d.). Scribd. [Link]

-

Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4067–4087. [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

-

Balíková, S. (n.d.). Lipophilicity determination of pyrazine chalcone derivatives. Charles University. [Link]

-

LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

-

Serdaroğlu, G. (2025). Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. Computational Biology and Chemistry, 115, 108434. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1785–1796. [Link]

-

Kim, H. S., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2595. [Link]

-

Dependence of PET-inhibiting activity on lipophilicity of studied compounds expressed as log k. (n.d.). ResearchGate. [Link]

-

2-ethyl pyrazine. (n.d.). The Good Scents Company. [Link]

-

Calculated Log P Values for the Investigated Compounds. (n.d.). ResearchGate. [Link]

-

Showing Compound 2-Ethylpyrazine (FDB008533). (n.d.). FooDB. [Link]

-

Match of the calculated log P data with the experimentally found log k values. (n.d.). ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

-

2-Ethylpyrazine. (n.d.). PubChem. [Link]

-

The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019). Food and Chemical Toxicology, 125, 199-209. [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). National Center for Biotechnology Information. [Link]

-

Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). DigitalCommons@University of Nebraska - Lincoln. [Link]

-

Jampilek, J., et al. (2013). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 18(11), 13419–13437. [Link]

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports, 11(1), 14619. [Link]

-

RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. (2023). Food and Chemical Toxicology, 183, 114251. [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). Semantic Scholar. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Protocol for Amidation of 5-Chloropyrazine-2-carbonyl Chloride with Ethylamine

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the synthesis of N-ethyl-5-chloropyrazine-2-carboxamide via the nucleophilic acyl substitution of 5-chloropyrazine-2-carbonyl chloride with ethylamine.

Scientific Rationale

The pyrazine scaffold is electron-deficient, rendering the carbonyl carbon highly electrophilic. While this facilitates rapid amidation, it introduces a critical competing pathway: Nucleophilic Aromatic Substitution (

Key Success Factors:

-

Temperature Control: Maintaining the reaction at

during addition is kinetically imperative to favor acyl substitution ( -

Stoichiometry: Precise control of ethylamine equivalents prevents "over-reaction" at the C5 position.

-

Base Selection: A non-nucleophilic base (DIPEA or TEA) is used to scavenge HCl without competing for the electrophile.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon.[1] The diagram below illustrates the desired pathway versus the critical impurity pathway (

Figure 1: Reaction pathway showing the kinetic competition between the desired amidation and the unwanted

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 5-Chloropyrazine-2-carbonyl chloride | 176.99 | 1.0 | Substrate | >97% (Moisture Sensitive) |

| Ethylamine (2.0 M in THF) | 45.08 | 1.1 | Nucleophile | Anhydrous |

| Triethylamine (TEA) | 101.19 | 1.5 | HCl Scavenger | Dry, stored over KOH |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (Sure/Seal™) |

Note: Ethylamine is preferred as a solution in THF or MeOH to allow precise volumetric dosing. If using Ethylamine Hydrochloride salt, increase TEA to 2.5 equivalents.

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel or syringe pump.

-

Inert gas manifold (

or Ar).[2] -

Low-temperature bath (Ice/NaCl or Cryocooler).

Detailed Experimental Protocol

Phase 1: Preparation & Setup

-

Inert Environment: Assemble glassware while hot and flush with dry Nitrogen for 15 minutes.

-

Solvent Prep: Ensure DCM is anhydrous. Water content

will hydrolyze the acid chloride to 5-chloropyrazine-2-carboxylic acid.

Phase 2: Reaction Execution

-

Substrate Dissolution:

-

Charge 5-chloropyrazine-2-carbonyl chloride (1.0 eq) into the flask.

-

Add anhydrous DCM (10 mL per gram of substrate).

-

Critical: Cool the solution to

using an ice bath. Stir for 10 minutes to equilibrate.

-

-

Base Addition:

-

Add Triethylamine (1.5 eq) to the cold solution. A slight fuming may occur; this is normal.

-

-

Nucleophile Addition (The Control Step):

-

Load Ethylamine (1.1 eq) into the syringe/addition funnel.

-

Add dropwise over 15–20 minutes.

-

Process Control: Maintain internal temperature

. -

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction Completion:

-

After addition, allow the mixture to stir at

for 30 minutes. -

Remove the ice bath and warm to Room Temperature (RT) for 1 hour.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The acid chloride (

, unstable on silica) should disappear; Product (

-

Phase 3: Workup & Isolation

-

Quench: Cool back to

and quench with Saturated -

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Extraction: Extract the aqueous layer once with fresh DCM.

-

Washing: Wash combined organics with:

-

1x Water (removes TEA salts).

-

1x Brine (drying aid).

-

-

Drying: Dry over anhydrous

for 15 minutes. Filter. -

Concentration: Evaporate solvent in vacuo (

) to yield the crude solid.

Phase 4: Purification

-

Recrystallization (Preferred): The crude product is often pure enough (>95%). If needed, recrystallize from EtOAc/Hexane.

-

Flash Chromatography: If

impurities are present (yellow/orange color), purify on Silica Gel (Gradient: 10%

Workup Logic & Flowchart

The following flowchart visualizes the critical separation steps to ensure high purity.

Figure 2: Workup purification logic ensuring removal of amine salts and hydrolyzed byproducts.

Troubleshooting & Process Control

| Observation | Root Cause | Corrective Action |

| Yellow/Orange Impurity | Reduce reaction temperature to | |

| Low Yield | Hydrolysis of Acid Chloride. | Ensure DCM is dry. Flush flask with |

| Starting Material Remains | Incomplete conversion. | Check base equivalents. If using amine salt, ensure enough TEA is added to liberate the free amine. |

References

-

Doležal, M. et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15330–15356.

-

Servusová, B. et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 493.

-

BenchChem Protocols. General Application Note for Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride (Adapted for Pyrazine analogs). (General Protocol Reference)

-

Master Organic Chemistry. Reaction of Acid Chlorides with Amines (Schotten-Baumann mechanism).

Sources

Application Note: Optimized One-Pot Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

Executive Summary

This application note details the optimized one-pot synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide , a critical scaffold in the development of antimycobacterial agents (Pyrazinamide analogs) and kinase inhibitors.

The synthesis of 5-halopyrazine-2-carboxamides presents a specific chemoselective challenge: the electron-deficient pyrazine ring renders the C5-chlorine susceptible to Nucleophilic Aromatic Substitution (

This guide compares three coupling strategies—T3P® (Propylphosphonic anhydride) , HATU , and CDI —and establishes a robust protocol using T3P that maximizes yield (>85%) while suppressing

Retrosynthetic Analysis & Mechanistic Insight

The target transformation involves the condensation of 5-chloropyrazine-2-carboxylic acid (1) with ethylamine (2).

The Chemoselectivity Challenge

The pyrazine ring is highly

-

Site A (Carbonyl Carbon): The desired site for amidation.

-

Site B (C5-Chlorine): Activated by the para-nitrogen (N1) and the electron-withdrawing carbonyl group, making it highly prone to displacement by nucleophiles (amines).

Key Insight: To favor Path A (Amidation) over Path B (

Reaction Pathway Diagram

Figure 1: Competing reaction pathways. Path A represents the desired amidation. Path B represents the undesired nucleophilic aromatic substitution (

Reagent Selection Guide

We evaluated three common coupling agents. The choice depends on the scale and purification capabilities.

| Parameter | T3P (Propylphosphonic anhydride) | HATU | CDI (Carbonyldiimidazole) |

| Mechanism | Mixed Anhydride | Uronium/Guanidinium | Acyl Imidazole |

| Reactivity | Moderate/High (Low Epimerization) | Very High | Moderate |

| Byproducts | Water-soluble (Easy Wash) | Tetramethylurea (Difficult removal) | Imidazole (Water soluble) |

| Low (Mild activation) | Medium (High reactivity) | High (Requires heating/degassing) | |

| Green Score | High (Non-toxic, high atom economy) | Low (Peptide grade, expensive) | Medium (CO2 evolution) |

| Recommendation | Primary Choice | Secondary Choice (for sluggish amines) | Not Recommended for this substrate |

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for purity and ease of workup. Ideal for scale-up.

Reagents:

-

5-Chloropyrazine-2-carboxylic acid (1.0 equiv)

-

Ethylamine (2.0 M in THF, 1.1 equiv) OR Ethylamine HCl (1.1 equiv)

-

T3P (50% w/w in EtOAc, 1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv if using free base; 3.5 equiv if using HCl salt)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5-10 volumes)

Step-by-Step Procedure:

-

Setup: Charge 5-chloropyrazine-2-carboxylic acid and EtOAc into a reactor/flask equipped with a thermometer and magnetic stirrer.

-

Base Addition: Cool the suspension to

. Add DIPEA dropwise. The solution may clear as the salt forms. -

Activation: Add T3P solution (50% in EtOAc) dropwise over 10 minutes, maintaining temperature

. Stir for 20 minutes to form the active anhydride. -

Amidation: Add Ethylamine (solution or salt) slowly.

-

Critical Control: If using Ethylamine HCl, ensure it is finely powdered or pre-slurried to prevent localized hotspots.

-

-

Reaction: Allow the mixture to warm to Room Temperature (

). Stir for 2–4 hours.-

Monitor: Check HPLC/TLC. If

impurity >2%, cool back to

-

-

Workup (The T3P Advantage):

-

Add water (5 vol). Stir for 10 minutes.

-

Separate phases. The product is in the organic (EtOAc) layer.

-

Wash organic layer with 0.5 M HCl (to remove excess amine/DIPEA), then sat.

, then Brine.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.-

Result: Off-white solid. Yield typically 85–92%.

-

Protocol B: High-Throughput Method (HATU)

Recommended only for milligram-scale library synthesis where yield is prioritized over cost.

Reagents:

-

Acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), Ethylamine (1.1 equiv), DMF (anhydrous).

Step-by-Step Procedure:

-

Dissolve Acid and HATU in DMF at

. -

Immediately add DIPEA. Stir for 5 mins (yellow color develops).

-

Add Ethylamine.

-

Stir at

for 1 hour, then RT for 1 hour. -

Workup: Dilute with EtOAc, wash extensively with

(5% aq) to remove DMF. -

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Process Workflow & Troubleshooting

The following diagram illustrates the critical decision points during the T3P workflow to ensure product quality.

Figure 2: Optimized workflow for T3P coupling with Integrated Process Control (IPC) points.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High | Temperature too high during amine addition. | Maintain |

| Low Conversion | Old T3P (hydrolyzed) or wet solvent. | Use fresh T3P (50% EtOAc). Ensure solvents are dry (KF < 0.1%). |

| Product in Aqueous Layer | Product is amphoteric or water soluble. | Saturate aqueous layer with NaCl (salting out) before extraction. Use 2-MeTHF instead of EtOAc. |

| Color Issue (Dark) | Oxidation of amine or phenol contaminants. | Degas solvents. Perform reaction under |

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Doležal, M., et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 14, 4166-4178. (Discusses reactivity of 5-chloropyrazine derivatives). Link

-

Archimica (Now Curia). "T3P® (Propylphosphonic Anhydride) – The Water Scavenger." Technical White Paper. Link

Sources

Application Note & Protocols: Strategic N-Alkylation of Chloropyrazine Carboxamides for Advanced Drug Discovery

Executive Summary

N-alkylated chloropyrazine carboxamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antituberculars and antivirals.[1][2] The strategic introduction of N-alkyl substituents is a critical step in modulating the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the principal reaction conditions for the N-alkylation of chloropyrazine carboxamides, delving into the mechanistic underpinnings, offering detailed experimental protocols, and discussing critical parameters for reaction optimization. We will explore both classical nucleophilic substitution pathways and modern, atom-economical catalytic methods.

Mechanistic Foundations: Activating the Amide Nitrogen

The N-alkylation of an amide is a non-trivial transformation due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which significantly reduces its nucleophilicity.[3][4] Consequently, successful alkylation hinges on strategies that enhance the nucleophilic character of the amide nitrogen. Two primary mechanistic paradigms dominate this field: direct deprotonation followed by nucleophilic substitution and catalytic dehydrogenative coupling.

The Classical SN2 Pathway: Deprotonation and Nucleophilic Attack

The most established method involves a two-step sequence: deprotonation of the amide N-H to form a highly nucleophilic amide anion, followed by its reaction with an alkyl electrophile (typically an alkyl halide) via an SN2 mechanism.[4][5]

-

Deprotonation: A sufficiently strong base is required to overcome the pKa of the amide proton. Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are highly effective and are typically used in anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3][4]

-

Nucleophilic Attack: The resulting anion readily attacks the alkyl halide. The reactivity of the halide follows the expected trend: I > Br > Cl.[6]

-

Challenges & Side Reactions: A primary competing pathway is O-alkylation, which forms an imidate ester. This side reaction is more prevalent with highly electrophilic alkylating agents (e.g., sulfonates) or under conditions where the amide is not fully deprotonated, allowing the more nucleophilic oxygen atom to react.[6]

Caption: Classical SN2 pathway for N-alkylation.

Catalytic "Borrowing Hydrogen" Pathway: A Green Chemistry Approach

Emerging as a powerful, atom-economical alternative, the "Borrowing Hydrogen" (BH) or dehydrogenative coupling strategy utilizes alcohols as benign alkylating agents, generating only water as a byproduct.[7][8] This process is mediated by transition metal catalysts (e.g., based on Ru, Ir, Pd, or Co).[7][9][10]

The catalytic cycle proceeds through three key stages:

-

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde or ketone.[11]

-

Condensation: The newly formed aldehyde undergoes condensation with the chloropyrazine carboxamide to form an N-acyl-imine intermediate.[7]

-

Reduction: The metal-hydride species, formed in the first step, then reduces the imine intermediate to furnish the final N-alkylated amide and regenerate the active catalyst.[7][11]

This method avoids the use of stoichiometric strong bases and hazardous alkyl halides, aligning with the principles of green chemistry.

Caption: The "Borrowing Hydrogen" catalytic cycle.

Comparative Overview of Reaction Conditions

The choice of methodology depends on substrate compatibility, reagent availability, and desired scale. The following tables summarize typical starting conditions for both approaches.

Table 1: Classical SN2 N-Alkylation Conditions

| Base | Alkylating Agent | Solvent | Temperature (°C) | Key Features & Notes | Reference(s) |

|---|---|---|---|---|---|

| NaH | Alkyl Iodide/Bromide | DMF, THF | 0 to 25 | Highly effective for a broad range of substrates; requires anhydrous conditions. | [3][4] |

| K₂CO₃ | Alkyl Bromide | DMF, Acetonitrile | 80 - 120 | Milder conditions, suitable for sensitive substrates; may require longer reaction times. | [12] |

| KOH (powdered) | Alkyl Mesylate | Toluene | Reflux | Often used with a phase-transfer catalyst (e.g., nBu₄HSO₄) for improved efficiency. | [6] |

| CsF-Celite | Alkyl Halide | Acetonitrile | Reflux | Solid-supported base simplifies work-up; offers good efficiency. | [13] |

| Cs₂CO₃ | Alkyl Bromide | Toluene | 110 | Effective base, particularly in palladium-catalyzed variations of N-alkylation. |[9] |

Table 2: Catalytic "Borrowing Hydrogen" N-Alkylation Conditions

| Catalyst System | Alkylating Agent | Base (if any) | Solvent | Temperature (°C) | Key Features & Notes | Reference(s) |

|---|---|---|---|---|---|---|

| Ruthenium (Shvo's catalyst) | Primary Alcohols | None (Base-free) | Toluene | 90 - 120 | Atom-economical and often proceeds with high stereochemical retention. | [14] |

| Iridium (Cp*Ir complexes) | Primary/Secondary Alcohols | None (Base-free) | None (neat alcohol) | ~100 | High yields under solvent-free conditions. | [10] |

| Palladium (Pincer complexes) | Primary Alcohols | Cs₂CO₃ | Toluene | 110 | Efficient catalysis with low catalyst loading. | [9] |

| Cobalt (Nanoparticles) | Primary Alcohols | Base-promoted | Toluene | 130 - 150 | Utilizes a more earth-abundant metal; catalyst can be recycled. |[7][11] |

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

Principle: This protocol details the deprotonation of a chloropyrazine carboxamide with sodium hydride, followed by SN2 displacement with an alkyl iodide to yield the N-alkylated product.

Materials and Reagents:

-

Chloropyrazine carboxamide (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

-

Alkyl iodide (or bromide) (1.1 - 1.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, septa

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen or argon atmosphere, add the chloropyrazine carboxamide (1.0 eq) and anhydrous DMF to a dry round-bottom flask. Stir the mixture at room temperature until the solid dissolves.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl iodide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or for 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Safety Precautions:

-

Sodium hydride is highly flammable and reacts violently with water. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

DMF is a potential teratogen. Avoid inhalation and skin contact.

-

Alkyl halides are toxic and potential lachrymators. Handle in a fume hood.

Protocol 2: Ruthenium-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen)

Principle: This protocol employs a Ruthenium-based catalyst to facilitate the N-alkylation of a chloropyrazine carboxamide with a primary alcohol, showcasing a green, atom-economical approach.

Materials and Reagents:

-

Chloropyrazine carboxamide (1.0 eq)

-

Primary alcohol (e.g., benzyl alcohol) (1.5 - 3.0 eq)

-

Shvo's catalyst (or other suitable Ru/Ir catalyst) (1-5 mol%)

-

Anhydrous toluene

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet

-

Celite

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the chloropyrazine carboxamide (1.0 eq), the primary alcohol (1.5 eq), the Ruthenium catalyst (e.g., Shvo's, 2 mol%), and anhydrous toluene.

-

Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes.

-

Heating: Place the flask in a preheated oil bath at 110-120 °C and allow the reaction to reflux.

-

Reaction Monitoring: Stir the reaction at reflux for 12-48 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Concentrate the reaction mixture in vacuo to remove the solvent. The crude residue can be directly purified by flash column chromatography on silica gel. Alternatively, to remove the metal catalyst, the residue can be dissolved in a minimal amount of dichloromethane or ethyl acetate, passed through a short plug of Celite or silica, and then concentrated before final purification by chromatography.

Safety Precautions:

-

Transition metal catalysts can be toxic and air-sensitive. Handle with care.

-

The reaction is performed at high temperatures. Use appropriate caution.

-

Toluene is flammable and toxic. Always work in a well-ventilated fume hood.

Conclusion

The N-alkylation of chloropyrazine carboxamides is a cornerstone transformation for the synthesis of valuable pharmaceutical compounds. The selection of an appropriate synthetic strategy—whether a classical SN2 approach using strong bases and alkyl halides or a modern catalytic "Borrowing Hydrogen" method with alcohols—should be guided by the specific molecular context, scale, and sustainability goals of the project. Careful optimization of the base, solvent, temperature, and (if applicable) catalyst is paramount to achieving high yields and minimizing side reactions. The protocols and data provided herein serve as a robust starting point for researchers aiming to explore and develop novel N-alkylated chloropyrazine carboxamide derivatives.

References

-

Ramesh, R., & Anandaraj, S. (2020). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. ResearchGate. Available at: [Link]

-

Senthamarai, T., Murugesan, K., & Schneider, C. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry A European Journal, 24(10), 2303-2307. Available at: [Link]

-

He, L., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 26(1), 375-382. Available at: [Link]

-

Apsunde, T. D., & Trudell, M. L. (2014). Solvent-free, base-free microwave-mediated (Cp*IrCl2)2-catalyzed conditions for the N-alkylation of amides with a series of primary and secondary alcohols. Synthesis, 46(02), 230-234. Available at: [Link]

-

Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available at: [Link]

- Schmerling, L. (1966). U.S. Patent No. 3,274,211. Washington, DC: U.S. Patent and Trademark Office.

-

Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8696-8713. Available at: [Link]

-

ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available at: [Link]

-

Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. Available at: [Link]

-

He, L., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Institutes of Health. Available at: [Link]

-

Hayat, S., et al. (2001). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Synthetic Communications, 31(18), 2841-2846. Available at: [Link]

-

Doležal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]

-

Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]

-

Royal Society of Chemistry. (2021). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]

-

ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]

-

Jansa, P., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI. Available at: [Link]

-

Jansa, P., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. National Institutes of Health. Available at: [Link]

-

Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. MDPI. Available at: [Link]

-

Oncul, S., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt nanoparticle-catalysed N -alkylation of amides with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03286H [pubs.rsc.org]

- 8. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituted amide synthesis by amidation [organic-chemistry.org]

- 11. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One moment, please... [dergi.fabad.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for 5-Chloro-N-ethylpyrazine-2-carboxamide intermediates

Abstract

5-Chloro-N-ethylpyrazine-2-carboxamide is a critical scaffold in the synthesis of antitubercular agents (Pyrazinamide analogs) and specific kinase inhibitors.[1] Its purification presents a unique chemical paradox: the pyrazine ring is electron-deficient, making the C-5 chlorine atom highly susceptible to nucleophilic aromatic substitution (

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification, one must understand the genesis of the crude mixture.[2] This intermediate is typically synthesized via two primary routes:

-

Acyl Chloride Route: 5-Chloropyrazine-2-carboxylic acid

Oxalyl Chloride -

Coupling Agent Route: Acid + Ethylamine + T3P/HATU.[2]

Critical Impurity Profile (CIP)

| Impurity Type | Source | Chemical Behavior | Removal Strategy |

| 5-Chloropyrazine-2-carboxylic acid | Unreacted starting material or Hydrolysis byproduct | Acidic ( | Alkaline Wash (NaHCO |

| Ethylamine | Excess Reagent | Basic / Nucleophilic | Acidic Wash (0.5M HCl) |

| 5-(Ethylamino)-N-ethylpyrazine-2-carboxamide | Over-reaction ( | Neutral / Lipophilic | Critical: Cannot be removed by extraction.[1] Requires Chromatography or Crystallization.[2][3] |

| Urea Byproducts | Coupling reagents (DCC/EDC) | Neutral | Filtration (if insoluble) or Chromatography |

Critical Process Parameters (CPPs)

-

Temperature Sensitivity: The C-5 Chlorine is labile.[1] Heating above 60°C in the presence of amines or water significantly increases the formation of the 5-hydroxy or 5-amino impurities.[1]

-

pH Stability: The amide bond is stable, but the chloropyrazine ring degrades in strong base (

) over time.[2] Workups should use mild bases (Carbonates/Bicarbonates).[2]

Method A: Phased Acid-Base Extraction (The Foundation)[1]

Best for: Removing unreacted starting materials and inorganic salts.[2]

This protocol utilizes the amphoteric nature of the impurities versus the neutral character of the target amide.[2]

Protocol

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

-

Note: EtOAc is preferred for green chemistry standards, but DCM offers better solubility for oily residues.[2]

-

-

Acid Wash (Removes Amines):

-

Base Wash (Removes Acids):

-

Brine Wash & Dry:

-

Wash once with saturated brine to remove trapped water.[2]

-

Dry over anhydrous

and concentrate in vacuo at < 40°C .

-

Method B: Anti-Solvent Crystallization (Scalable High-Purity)[1]

Best for: Scale-up (>10g) and removal of the "Over-reaction"

Recrystallization of chloropyrazines requires a delicate balance. We utilize a Solvent/Anti-Solvent system where the impurity remains in the mother liquor.[2]

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).

Protocol

-

Dissolution: Transfer crude solid to a flask. Add Ethyl Acetate (3 mL/g).

-

Heating: Heat gently to 50°C.

-

Seeding (Optional but Recommended): If available, add a seed crystal of pure product (0.1 wt%) at 40°C.

-

Anti-Solvent Addition:

-

Controlled Cooling:

-

Allow the flask to cool to Room Temperature (RT) over 2 hours.

-

Transfer to an ice bath (0-5°C) for 1 hour.

-

-

Harvest: Filter the white crystalline solid. Wash the cake with cold Heptane.

-

Drying: Vacuum oven at 40°C for 4 hours.

Method C: Flash Chromatography (Polishing)

Best for: Medicinal chemistry scale (<1g) or difficult separations.[2]

If the

-

Stationary Phase: Silica Gel (40-63

, 60 Å). -

Mobile Phase: Hexane / Ethyl Acetate.[2]

Gradient Table

| Time (CV*) | % Hexane | % Ethyl Acetate | Elution Event |

| 0 - 2 | 90 | 10 | System Equilibration |

| 2 - 5 | 90 | 10 | Elution of non-polar impurities |

| 5 - 12 | 70 | 30 | Elution of Target Amide ( |

| 12 - 15 | 0 | 100 | Wash out polar acids/amines |

*CV = Column Volumes[2]

Analytical Validation (QC)

Verify purity using Reverse-Phase HPLC. The chlorine atom provides a distinct isotopic pattern in Mass Spec (M and M+2 peaks in 3:1 ratio).[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

, 4.6 x 100 mm.[2] -

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 270 nm (Pyrazine absorption max).[2]

Workflow Visualization

Caption: Decision tree for selecting the appropriate purification pathway based on crude purity.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| "Oiling Out" during Crystallization | Cooling too fast or too much anti-solvent added too quickly.[1] | Re-heat to dissolve oil.[2] Add anti-solvent slower.[2] Seed the solution at the cloud point.[2] |

| Low Yield | Product is too soluble in the mother liquor. | Cool to -20°C. Use a more non-polar anti-solvent (e.g., Hexane instead of Heptane). |

| Yellow Coloration | Presence of N-oxide or degradation products.[1] | Treat organic solution with activated charcoal (5 wt%) for 30 mins, filter through Celite, then crystallize. |

| Loss of Cl (M-Cl peak in MS) | Nucleophilic attack by solvent (e.g., MeOH/EtOH). | Avoid alcohols in heating steps.[2] Switch to Aprotic solvents (EtOAc, DCM, THF).[2] |

References

-

Doležal, M., et al. (2013).[2] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14809-14825. Link

-

Foye, W. O. (1995).[2] Principles of Medicinal Chemistry. Williams & Wilkins.[2] (Foundational text on Pyrazinamide chemistry).

-

MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[2] Link

-

Sigma-Aldrich. (2023).[2] Product Specification: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Link

-

University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Application Note: Strategies for the Crystallization of 5-Chloro-N-ethylpyrazine-2-carboxamide

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) through crystallization is a critical determinant of final product quality, influencing purity, stability, and bioavailability. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for 5-Chloro-N-ethylpyrazine-2-carboxamide. We delve into the foundational principles of solvent selection, present systematic protocols for solvent screening, and offer detailed methodologies for both cooling and anti-solvent crystallization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Crystallization

5-Chloro-N-ethylpyrazine-2-carboxamide is a member of the pyrazine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. Like many APIs, its final physical form dictates its performance. Crystallization is not merely a purification step; it is a process to control critical quality attributes such as:

-

Purity: Efficiently removes process-related impurities and undesired side products.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied solubility, stability, and melting points. Controlling crystallization conditions is key to isolating the desired, most stable polymorph.

-

Crystal Habit (Morphology): The shape and size of crystals affect bulk properties like flowability and dissolution rate.

The success of any crystallization process is fundamentally governed by the choice of solvent system.[1] An ideal solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thereby maximizing yield upon cooling. This guide provides the theoretical basis and practical steps to identify such systems for 5-Chloro-N-ethylpyrazine-2-carboxamide.

Foundational Principles of Solvent Selection

The selection of an appropriate solvent or solvent system is the most critical parameter in developing a crystallization process.[2] The goal is to create a state of supersaturation in a controlled manner, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[3]

Key Solvent Characteristics:

-

Solubility Gradient: As mentioned, the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C). This ensures that the material dissolves completely to form a clear solution at high temperatures and precipitates with high recovery upon cooling.

-

Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact (Green Chemistry).

-

Boiling Point: The solvent's boiling point should be low enough for easy removal during drying but not so low that it evaporates too quickly during the experiment, which can cause uncontrolled crashing out of the product.[1]

-

Chemical Inertness: The solvent must not react with the solute.

For pyrazine carboxamide derivatives, literature on analogous compounds suggests that polar protic and aprotic solvents are effective. Specifically, solvents like ethanol, ethyl acetate, and acetonitrile have shown promise for similar molecular structures.[4][5] Mixed solvent systems, often an API-soluble solvent (solvent) with an API-insoluble one (anti-solvent), are also powerful tools for inducing crystallization.[3]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to screen a variety of solvents to determine their suitability for the crystallization of 5-Chloro-N-ethylpyrazine-2-carboxamide.

Objective: To identify solvents that exhibit a significant positive temperature coefficient of solubility.

Materials:

-

5-Chloro-N-ethylpyrazine-2-carboxamide (ensure high purity, >95%)[6]

-

Screening Solvents (Reagent Grade or higher): Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Toluene, Heptane/Hexane, Water.

-

Glass vials (e.g., 4 mL) with caps

-

Magnetic stir plate and stir bars

-

Heat gun or heating block

-

Ice bath

Procedure:

-

Preparation: Place approximately 20-30 mg of 5-Chloro-N-ethylpyrazine-2-carboxamide into a clean, labeled glass vial.

-

Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Observe if the solid dissolves. Continue adding solvent up to a total volume of 2 mL.

-

Causality Note: If the compound dissolves readily at room temperature in a small volume, the solvent is likely too good, and recovery upon cooling will be poor. Note this observation.

-

-

Elevated Temperature Solubility: If the compound is sparingly soluble or insoluble at room temperature, gently heat the vial using a heating block or heat gun while stirring. Increase the temperature towards the solvent's boiling point.

-

Causality Note: The goal is to achieve a clear, fully dissolved solution. If the solid does not dissolve even at boiling, the solvent is unsuitable as a single-solvent system.

-

-

Controlled Cooling: Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Do not disturb the vial; this promotes the growth of larger, more ordered crystals.[2]

-

Inducing Crystallization: If crystals do not form upon reaching room temperature, try inducing nucleation by gently scratching the inside of the vial with a glass rod or placing the vial in an ice bath for 15-30 minutes.

-

Record Observations: For each solvent, meticulously record the results in a table, as shown below. Note the approximate volume of solvent used, the temperature required for dissolution, and the nature of the solid that forms upon cooling (e.g., fine powder, large needles, oil).

Data Summary: Solubility Profile of 5-Chloro-N-ethylpyrazine-2-carboxamide

The data gathered from the screening protocol should be compiled for easy comparison. This table serves as a template for organizing experimental findings.

| Solvent | Approx. Solubility (RT) | Approx. Solubility (Hot) | Observations on Cooling (Appearance, Yield) | Suitability Score (1-5)¹ |

| Ethanol | Sparingly Soluble | Soluble | White crystalline solid, good recovery | 5 |

| Ethyl Acetate | Sparingly Soluble | Soluble | Colorless needles, moderate recovery | 4 |

| Acetonitrile | Sparingly Soluble | Soluble | Small crystals form quickly | 4 |

| Heptane | Insoluble | Insoluble | Not suitable as single solvent | 1 |

| Water | Insoluble | Insoluble | Potential anti-solvent | N/A |

| Toluene | Soluble | Very Soluble | Poor recovery, oils out initially | 2 |

| Acetone | Soluble | Very Soluble | Poor recovery upon cooling | 2 |

¹ Suitability Score: 1 = Unsuitable, 5 = Excellent candidate for optimization.

Optimized Crystallization Protocols

Based on the screening data, select the most promising solvent(s) to develop a scaled-up, optimized protocol. Based on literature for similar compounds, ethanol is an excellent starting point for cooling crystallization, and a combination of a soluble solvent (like ethanol or ethyl acetate) with an anti-solvent (like water or heptane) is a strong choice for anti-solvent crystallization.[4][7]

Protocol A: Cooling Crystallization from a Single Solvent

This method is ideal when a solvent with a steep solubility-temperature gradient is identified (e.g., Ethanol).

-

Dissolution: In an appropriately sized flask, dissolve the crude 5-Chloro-N-ethylpyrazine-2-carboxamide in the minimum amount of hot ethanol required to achieve a clear, homogeneous solution.

-

Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities.

-

Causality Note: This step is crucial for achieving high purity and prevents insoluble impurities from acting as unwanted nucleation sites, which can lead to the formation of many small crystals.[6]

-

-

Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. For best results, place the flask in an insulated container (e.g., a Dewar flask with warm water) to slow the cooling rate further.[3]

-

Causality Note: Slow cooling reduces the level of supersaturation, favoring crystal growth over rapid nucleation, which typically results in larger, higher-purity crystals.[4]

-

-

Maturation: Once the solution has reached room temperature and crystal formation has occurred, place the flask in a refrigerator or ice bath (0-5 °C) for at least 1-2 hours to maximize the product yield.

-